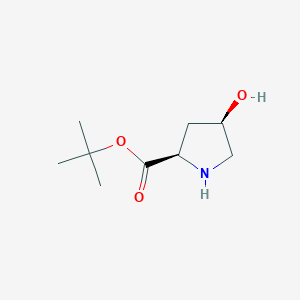

Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate

Description

Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl ester group and a hydroxyl group attached to a pyrrolidine ring

Properties

IUPAC Name |

tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-4-6(11)5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLZXCDAPVPGOX-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1C[C@H](CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate. One common method involves the use of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid as the starting material. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at room temperature and can be completed within a few hours .

Industrial Production Methods

In an industrial setting, the production of tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate may involve the use of flow microreactor systems. These systems allow for continuous production and can improve the efficiency and scalability of the synthesis process. The use of flow microreactors can also enhance the safety and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Organic Synthesis

Chiral Building Block

Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its chirality is particularly valuable in producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Catalysis

The compound acts as a ligand in asymmetric catalysis, facilitating enantioselective reactions. This application is vital for synthesizing drugs that require specific stereochemistry for efficacy.

Medicinal Chemistry

Drug Development

Research indicates that tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate is being investigated for its potential therapeutic applications. It has shown promise as a building block for antiviral and anticancer agents.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for drug development targeting various diseases. For example, it has shown potential in inhibiting acetylcholinesterase, which is relevant in treating neurodegenerative conditions like Alzheimer's disease .

Material Science

Polymer Synthesis

Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate is explored for its potential use in developing advanced materials with unique properties. Its ability to act as a building block allows for the creation of polymers with tailored functionalities.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase by tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate revealed that the compound effectively reduced enzyme activity in vitro. This finding supports its potential use in developing treatments for Alzheimer's disease.

Case Study 2: Asymmetric Catalysis

In an experimental setup involving asymmetric catalysis, tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate was utilized to synthesize a series of chiral compounds with high enantiomeric excess. The results demonstrated the compound's effectiveness as a ligand in promoting selective reactions .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Chiral building block | Essential for synthesizing enantiomerically pure compounds |

| Medicinal Chemistry | Drug development | Potential antiviral and anticancer properties |

| Material Science | Polymer synthesis | Development of advanced materials with unique properties |

| Enzyme Inhibition | Targeting acetylcholinesterase | Effective reduction of enzyme activity observed |

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active drug molecule upon metabolic conversion. The molecular targets and pathways involved can vary depending on the specific drug molecule being developed. In biocatalysis, the compound may interact with enzymes to facilitate the production of enantiomerically pure compounds .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Uniqueness

Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groupsIts specific stereochemistry also makes it valuable in the synthesis of enantiomerically pure compounds .

Biological Activity

Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate has the molecular formula and a molecular weight of approximately 187.24 g/mol. The compound features a pyrrolidine backbone with a hydroxyl group at the 4-position and a carboxylate group at the 2-position, which are critical for its biological interactions. The specific stereochemistry at the 2R and 4R positions enhances its binding affinity to various biological targets.

The primary mechanism of action for tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific enzymes and receptors. Its chiral nature allows selective binding to these targets, which can modulate their activity. This modulation may lead to inhibition or activation of critical biochemical pathways, resulting in therapeutic effects.

Biological Activity

Enzyme Inhibition: Research indicates that tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate may act as an inhibitor for certain enzymes. Similar compounds have shown promise in targeting neurological disorders by interacting with neurotransmitter systems .

Therapeutic Applications: The compound has been explored for potential applications in drug development, particularly in antiviral and anticancer therapies. Its ability to inhibit specific enzymes suggests it could be a candidate for treating diseases where enzyme modulation is beneficial.

Research Findings

Several studies have investigated the biological activity of tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate:

- Case Study on Enzyme Inhibition: A study demonstrated that related compounds effectively inhibited cell viability in various cancer cell lines, indicating potential pharmacological relevance for tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate .

- Structure-Activity Relationship Studies: Investigations into structure-activity relationships have highlighted how modifications to the compound can influence its inhibitory potency against specific targets. For example, variations in substituents on the pyrrolidine ring can lead to significant changes in biological activity .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and properties of tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate compared to similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate | Pyrrolidine backbone with hydroxyl and carboxylate groups | Potential enzyme inhibitor with applications in drug development |

| Tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate | Stereochemistry differs at position 2 | Different biological activity due to stereochemical variation |

| Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate | Methyl group instead of tert-butyl | Varying solubility and reactivity profiles |

Q & A

Basic: What are the key synthetic routes for preparing Tert-butyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via stereoselective routes starting from chiral pyrrolidine precursors. For example, a commercial tert-butyl ester of (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate can undergo hydroxyl-group deprotection (e.g., TBS removal with TBAF) followed by selective reduction or hydrogenation (using Pd/C under H₂) to introduce the hydroxyl group . Critical steps include maintaining stereochemical integrity through chiral auxiliaries or asymmetric catalysis. Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Basic: How is the stereochemistry of (2R,4R)-configured pyrrolidine derivatives confirmed experimentally?

Methodological Answer:

Stereochemistry is validated via:

- NMR spectroscopy : Coupling constants (e.g., ) between adjacent protons (e.g., H2 and H3 in pyrrolidine) indicate axial/equatorial orientations. NOESY experiments can confirm spatial proximity of substituents .

- Polarimetry : Specific optical rotation ([α]D) is compared to literature values for (2R,4R) configurations .

- X-ray crystallography : Single-crystal analysis provides definitive proof of absolute configuration, often using SHELXL for refinement .

Advanced: What challenges arise in achieving high enantiomeric purity, and how are they addressed?

Methodological Answer:

Enantiomeric purity is critical for biological activity but can be compromised during synthesis. Strategies include:

- Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) to separate diastereomers .

- Asymmetric catalysis : Employing transition-metal catalysts (e.g., Ru-BINAP) for stereocontrolled hydrogenation .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively modify one enantiomer .

Contaminants are quantified via HPLC with chiral columns or NMR using chiral shift reagents .

Advanced: How do hydrogen-bonding patterns influence crystallization and stability?

Methodological Answer:

The hydroxyl group participates in intermolecular hydrogen bonds, dictating crystal packing. Graph set analysis (as per Etter’s rules) identifies motifs like chains or rings, which stabilize the lattice . For example, in related pyrrolidine carboxylates, hydroxyl groups form H-bonds with ester carbonyls, enhancing thermal stability. Crystallization solvents (e.g., MeOH vs. EtOAc) alter H-bond networks, impacting crystal morphology and melting points .

Advanced: How can computational methods predict reactivity or optimize reaction conditions?

Methodological Answer:

- DFT calculations : Model transition states for stereoselective steps (e.g., hydrogenation barriers) to predict regioselectivity .

- MD simulations : Study solvation effects on reaction rates (e.g., solvent polarity’s impact on SN2 pathways) .

- QSPR models : Correlate molecular descriptors (e.g., Hammett σ) with yields to optimize protecting-group strategies .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). For example, the tert-butyl group shows a singlet at ~1.4 ppm, while the C2 and C4 carbons are diastereotopic .

- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ester (1700–1750 cm⁻¹) groups .

- HRMS : Validate molecular weight (e.g., [M+H]+ = 230.30 for C₁₁H₂₂N₂O₃) .

Advanced: How to resolve contradictions in reaction yields during scale-up?

Methodological Answer:

Yield discrepancies often stem from:

- Mass transfer limitations : Use high-shear mixing or flow chemistry to improve reagent diffusion .

- Exothermicity : Monitor temperature with in situ IR/PAT tools; employ gradient cooling .

- Impurity profiles : Track byproducts via LC-MS and adjust stoichiometry (e.g., excess Pd/C for hydrogenation) .

Basic: What protecting groups are compatible with this compound’s synthesis?

Methodological Answer:

Common protecting groups include:

- tert-Butyl esters : Stable under basic conditions, cleaved with TFA .

- Silyl ethers (TBS) : Removed selectively with fluoride sources (e.g., TBAF) .

- Boc groups : Deprotected under acidic conditions (HCl/dioxane) .

Advanced: What mechanistic insights guide the optimization of catalytic hydrogenation?

Methodological Answer:

Hydrogenation of prochiral intermediates (e.g., α,β-unsaturated esters) is influenced by:

- Catalyst loading : Lower Pd/C ratios (1–5 mol%) minimize over-reduction .

- Solvent effects : Polar aprotic solvents (THF) enhance H₂ solubility and reaction rates .

- Substrate adsorption : Steric hindrance at the catalyst surface dictates enantioselectivity; DFT studies model adsorption geometries .

Advanced: How to analyze solid-state behavior using X-ray crystallography?

Methodological Answer:

- Data collection : Use synchrotron radiation for high-resolution (<1 Å) data.

- Refinement : SHELXL refines anisotropic displacement parameters and validates H-atom positions via difference maps .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bond vs. van der Waals contributions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.